
N-(4-acetylphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17N3O3S and its molecular weight is 379.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-acetylphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic organic compound with a complex structure that presents potential applications in medicinal chemistry and pharmaceuticals. This compound's biological activity has been the subject of various studies, particularly in the context of its anticancer properties, enzyme inhibition, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula for this compound is C21H19N3O3S with a molecular weight of 393.5 g/mol. The IUPAC name is N-(4-acetylphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide. Its structure includes multiple functional groups, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H19N3O3S |
Molecular Weight | 393.5 g/mol |
IUPAC Name | N-(4-acetylphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide |
InChI Key | RKSUAXOBUVKQTI-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds related to this compound. For instance, heterocyclic compounds similar to this structure have shown significant cytotoxic effects against various cancer cell lines. A review indicated that derivatives of pyrimidine exhibit promising results against hepatocarcinoma (HepG2) cells, with IC50 values as low as 0.25 μM for certain analogs .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Research into similar thiazole and pyrimidine derivatives has demonstrated their effectiveness in inhibiting critical enzymes such as tyrosinase and acetylcholinesterase (AChE). For example, compounds with similar moieties have been shown to possess strong inhibitory activity against urease and AChE, which are important targets in treating conditions like Alzheimer's disease and various infections .
The mechanism of action for this compound likely involves its interaction with specific molecular targets within cells. This includes binding to enzymes or receptors that modulate their activity, leading to downstream effects that can inhibit tumor growth or alter metabolic pathways.
Case Studies and Research Findings
- Cytotoxicity against Cancer Cell Lines : A study evaluating similar compounds found that several derivatives exhibited significant cytotoxicity across a range of human cancer cell lines, suggesting that modifications to the pyrimidine core can enhance biological activity .
- Enzyme Inhibition Studies : In vitro studies have indicated that related compounds possess strong inhibitory effects on AChE and urease, with IC50 values indicating potent activity. For instance, some derivatives showed IC50 values below 1 μM against AChE, highlighting their potential as therapeutic agents .
- Pharmacological Profiles : The pharmacological behavior of compounds containing the thiazole or pyrimidine moiety has been extensively studied, revealing a broad spectrum of activities including antibacterial, anti-inflammatory, and anticancer effects .
Aplicaciones Científicas De Investigación
Case Studies
A recent study evaluated the efficacy of various hybrids derived from quinazolinone and pyrimidine scaffolds against multiple cancer cell lines. The study reported that certain derivatives exhibited GI50 values comparable to established chemotherapeutics like Doxorubicin, indicating substantial anticancer activity .
Compound | GI50 (µM) | Targeted Pathway |
---|---|---|
Compound 8 | 1.20 | EGFR |
Compound 9 | 1.50 | BRAF V600E |
Compound 18 | 1.80 | EGFR/BRAF |
These findings suggest that N-(4-acetylphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide may possess similar or enhanced anticancer properties due to its unique structural features.
Immune System Enhancement
The compound has also been investigated for its immunomodulatory effects. According to patent literature, certain derivatives of heterocyclic carboxamides have been shown to enhance immune system activity, suggesting potential applications in treating immunodeficiencies or enhancing vaccine efficacy .
Clinical Implications
The therapeutic dosage for such compounds typically ranges from 5 to 250 mg per day, depending on the specific condition being treated and patient characteristics. This flexibility in dosing highlights the potential for tailored therapeutic regimens using this compound.
Synthetic Pathways
The synthesis of this compound involves several steps that integrate various functional groups conducive to biological activity. The use of starting materials such as acetophenone derivatives and thioketones allows for the creation of a diverse library of compounds with tailored properties .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl and pyrimidine rings can significantly affect biological activity, as evidenced by comparative studies showing different potencies among derivatives .
Q & A
Q. Basic: What synthetic methodologies are commonly used to prepare N-(4-acetylphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide?
The compound is typically synthesized via nucleophilic substitution reactions. A general approach involves:
- Step 1 : Alkylation of a 6-oxo-4-phenyl-1,6-dihydropyrimidin-2-thiol derivative with N-(4-acetylphenyl)-2-chloroacetamide under basic conditions (e.g., sodium methylate in methanol) .
- Step 2 : Optimization of molar ratios (e.g., 2.6–2.8-fold excess of base) to improve yields .
- Step 3 : Purification via recrystallization or column chromatography, followed by characterization using 1H NMR and LC-MS .
Key Data :
Parameter | Example Conditions | Yield Range |
---|---|---|
Base | Sodium methylate | 66–86% |
Solvent | Methanol/DMF | - |
Reaction Time | 4–8 hours | - |
Q. Advanced: How can reaction conditions be optimized to resolve contradictions in yield data for alkylation steps?
Discrepancies in yields (e.g., 66% vs. 86%) arise from variations in:
- Base strength : Stronger bases (e.g., NaH) may improve nucleophilicity but risk side reactions. Sodium methylate is milder and avoids over-alkylation .
- Solvent polarity : Polar aprotic solvents (DMF) enhance reactivity but may require longer reaction times compared to methanol .
- Temperature control : Maintaining 50–60°C minimizes byproduct formation during thiol activation .
Methodological Recommendation :
- Use design-of-experiments (DoE) approaches to systematically vary parameters (e.g., base equivalents, temperature).
- Monitor reaction progress with TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and HPLC purity checks .
Q. Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
- 1H NMR : Key signals include:
- δ 12.50 ppm (broad singlet, NH-3 of dihydropyrimidine) .
- δ 10.10 ppm (singlet, NHCO of acetamide) .
- δ 4.12 ppm (singlet, SCH2) .
- LC-MS : Expected [M+H]+ ~400–450 Da, depending on substituents .
- Elemental Analysis : Match experimental vs. calculated C, N, S content (e.g., C: 45.29% vs. 45.36%) .
Q. Advanced: How can researchers address discrepancies in elemental analysis data for sulfur content?
Contradictions in sulfur quantification (e.g., 9.30% vs. 9.32%) may stem from:
- Sample purity : Impurities from unreacted thiol precursors or oxidation byproducts. Use preparative HPLC for purification .
- Analytical method limitations : Combine combustion analysis with X-ray photoelectron spectroscopy (XPS) for cross-validation .
Protocol :
- Pre-dry samples at 100°C under vacuum to remove moisture.
- Run triplicate measurements to assess reproducibility.
Q. Basic: What are the key pharmacophoric features of this compound for biological studies?
The molecule contains:
- Dihydropyrimidinone core : Implicated in kinase inhibition via H-bonding with ATP-binding domains .
- Thioacetamide linker : Enhances membrane permeability and metabolic stability compared to oxygen analogs .
- 4-Acetylphenyl group : Modulates steric interactions with hydrophobic pockets in target proteins .
Q. Advanced: What computational strategies can predict binding interactions of this compound with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR, CDK2) to model binding poses .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
- Pharmacophore mapping : Identify critical H-bond acceptors (pyrimidinone O) and hydrophobic regions (phenyl rings) .
Validation :
- Compare computational results with experimental SPR (surface plasmon resonance) binding assays (Kd < 10 µM) .
Q. Basic: How can researchers assess the stability of this compound under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; analyze degradation via HPLC .
- Thermal stability : Heat at 40–80°C for 48 hours; monitor melting point shifts (e.g., mp 230°C ±2°C) .
Degradation Pathways :
- Hydrolysis of the thioacetamide bond in acidic conditions.
- Oxidation of the dihydropyrimidinone ring in the presence of ROS .
Q. Advanced: What strategies mitigate solubility challenges in in vitro assays?
- Co-solvent systems : Use DMSO (≤1%) with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
- Salt formation : Screen with HCl or sodium bicarbonate to improve crystallinity and dissolution rates .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .
Q. Basic: What synthetic impurities are commonly observed, and how are they controlled?
- Byproducts :
- Unreacted 2-chloroacetamide (Rf = 0.7 in TLC).
- Disulfide dimers from thiol oxidation .
- Control Methods :
- Use argon/vacuum to prevent oxidation during synthesis.
- Implement QC with HPLC-DAD (purity >98%) .
Q. Advanced: How can isotope labeling (e.g., 13^{13}13C, 15^{15}15N) aid in metabolic studies?
- Synthetic Route : Replace 12C-acetamide with 13C-labeled analogs during alkylation .
- Applications :
- Track metabolic pathways via LC-MS/MS.
- Quantitate protein binding using 1H-15N HSQC NMR .
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-13(24)14-7-9-16(10-8-14)21-19(26)12-27-20-22-17(11-18(25)23-20)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXLZJJTRKWERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.